molecular formula C22H24F2N2O2 B6902154 N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide

N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide

Cat. No.: B6902154
M. Wt: 386.4 g/mol
InChI Key: HWXLRIFTFWEOIJ-UHFFFAOYSA-N
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Description

N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a cyclopropylpiperidine moiety and a fluorinated benzamide group.

Properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O2/c1-28-17-5-7-18(21(24)13-17)14-2-6-19(20(23)12-14)22(27)25-15-8-10-26(11-9-15)16-3-4-16/h2,5-7,12-13,15-16H,3-4,8-11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXLRIFTFWEOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)NC3CCN(CC3)C4CC4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route may involve the following steps:

    Preparation of 1-cyclopropylpiperidine: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Fluorination: Introduction of fluorine atoms into the benzamide structure using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reaction: The final step involves coupling the fluorinated benzamide with 1-cyclopropylpiperidine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluorophenyl)benzamide: Lacks the methoxy group present in the original compound.

    N-(1-cyclopropylpiperidin-4-yl)-2-chloro-4-(2-fluoro-4-methoxyphenyl)benzamide: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.

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